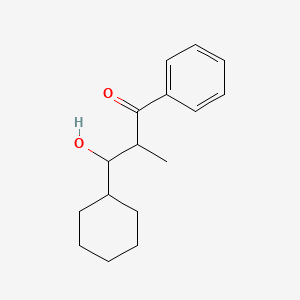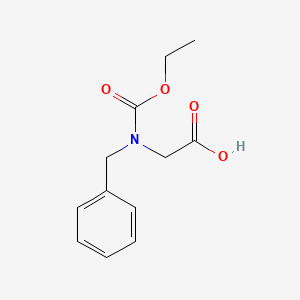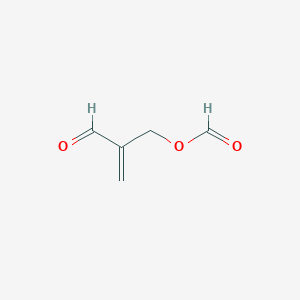
Ethyl (2R)-2-hydroxy-4-methylidenenonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2R)-2-hydroxy-4-methylidenenonanoate is an organic compound with a chiral center, making it an enantiomer. This compound is notable for its unique structure, which includes a hydroxy group and a methylidene group on a nonanoate backbone. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-2-hydroxy-4-methylidenenonanoate can be achieved through several methods. One common approach involves the esterification of the corresponding acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired enantiomer in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2R)-2-hydroxy-4-methylidenenonanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Various nucleophiles under basic or acidic conditions, depending on the desired product.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Ethyl (2R)-2-hydroxy-4-methylidenenonanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl (2R)-2-hydroxy-4-methylidenenonanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and result in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2R)-2-hydroxy-4-methylidenenonanoate can be compared with other similar compounds, such as:
Ethyl (2S)-2-hydroxy-4-methylidenenonanoate: The enantiomer with the opposite configuration at the chiral center.
Mthis compound: A similar compound with a methyl ester instead of an ethyl ester.
Ethyl (2R)-2-hydroxy-4-methylidenedecanoate: A compound with an additional carbon in the backbone.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and properties, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
208242-90-4 |
|---|---|
Molekularformel |
C12H22O3 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
ethyl (2R)-2-hydroxy-4-methylidenenonanoate |
InChI |
InChI=1S/C12H22O3/c1-4-6-7-8-10(3)9-11(13)12(14)15-5-2/h11,13H,3-9H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
DCWBVMVGXFNIMX-LLVKDONJSA-N |
Isomerische SMILES |
CCCCCC(=C)C[C@H](C(=O)OCC)O |
Kanonische SMILES |
CCCCCC(=C)CC(C(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)


![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)

![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)

